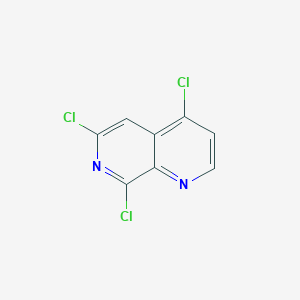

4,6,8-Trichloro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6,8-trichloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-2-12-7-4(5)3-6(10)13-8(7)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWXAIRRMCXMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855981 | |

| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931100-02-6 | |

| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Plausible Synthesis of 4,6,8-Trichloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The targeted synthesis of specifically substituted derivatives, such as 4,6,8-trichloro-1,7-naphthyridine, is of considerable interest for the development of novel therapeutic agents and as a versatile intermediate for further chemical elaboration. This guide outlines a plausible, albeit theoretical, multi-step synthetic pathway for this compound. The proposed route is grounded in established principles of heterocyclic chemistry and draws upon analogous transformations reported in the scientific literature. The synthesis is conceptualized to proceed through the formation of a poly-hydroxylated 1,7-naphthyridine intermediate, followed by a robust chlorination step. Each stage of the proposed synthesis is detailed with mechanistic rationale, step-by-step experimental protocols, and supporting citations from peer-reviewed sources.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within the bicyclic system gives rise to several isomers, each with distinct electronic and steric properties. The 1,7-naphthyridine isomer has garnered significant attention in the field of drug discovery due to its presence in a variety of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including potential as antitumor and antiparasitic agents. The introduction of halogen substituents, particularly chlorine, onto the naphthyridine core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further functionalization through cross-coupling reactions.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a two-stage process:

-

Stage 1: Construction of the 4,6,8-Trihydroxy-1,7-naphthyridine Core. This stage involves the formation of the bicyclic 1,7-naphthyridine ring system with hydroxyl groups at the desired positions. This is the most challenging step, as it requires the careful selection of starting materials and reaction conditions to ensure the correct regiochemistry.

-

Stage 2: Chlorination of the Poly-hydroxylated Intermediate. This stage involves the conversion of the hydroxyl groups to chloro groups to yield the final target compound. This transformation is generally achieved using a strong chlorinating agent.

The overall proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthesis of this compound.

Stage 1: Synthesis of 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione (Intermediate C)

The initial and most critical step is the construction of the 1,7-naphthyridine core bearing oxygen functionalities at the 4, 6, and 8 positions. A plausible approach is a condensation reaction between a substituted aminopyridine and a suitable three-carbon unit, a common strategy in the synthesis of quinolines and naphthyridines.

Rationale

The reaction between an aminopyridine and a β-dicarbonyl compound, such as diethyl malonate, is a well-established method for the formation of pyridone rings. In this proposed synthesis, ethyl 2-aminonicotinate is selected as the starting pyridine derivative. The amino group will react with one of the ester groups of diethyl malonate, and the ester group on the pyridine ring will participate in the cyclization to form the second pyridone ring. The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the active methylene group of diethyl malonate and to facilitate the cyclization and condensation reactions.

Experimental Protocol

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium metal (2 equivalents) to absolute ethanol (a sufficient volume to dissolve the sodium).

-

Addition of Reagents: Once the sodium has completely reacted to form sodium ethoxide, add ethyl 2-aminonicotinate (1 equivalent) and diethyl malonate (1.2 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product. The solid product is then collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum to yield 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione.

Stage 2: Chlorination to this compound (Final Product D)

The conversion of the hydroxyl groups (or their tautomeric keto forms) of the intermediate to chloro groups is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction.

Rationale

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction mechanism involves the initial phosphorylation of the hydroxyl groups of the naphthyridinetrione, followed by nucleophilic attack of chloride ions to displace the phosphate esters, leading to the formation of the chloro-substituted aromatic ring. This reaction typically requires high temperatures to proceed to completion.

Experimental Protocol

-

Reaction Setup: In a fume hood, place 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution. The resulting aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extracted with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Summary

As this is a proposed synthesis, experimental data such as reaction yields and specific analytical data are not available. However, based on similar reactions reported in the literature, the following table provides estimated parameters for this synthetic pathway.

| Step | Reactants | Reagents | Conditions | Product | Estimated Yield |

| 1 | Ethyl 2-aminonicotinate, Diethyl malonate | Sodium Ethoxide, Ethanol | Reflux | 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione | 50-70% |

| 2 | 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione | Phosphorus Oxychloride (POCl₃) | Reflux | This compound | 60-80% |

Conclusion

This technical guide presents a logical and scientifically sound, though theoretical, synthetic pathway for the preparation of this compound. The proposed route leverages well-established reactions in heterocyclic chemistry, namely the construction of the naphthyridine core via condensation and subsequent chlorination of the resulting poly-hydroxylated intermediate. While this pathway requires experimental validation, it provides a strong foundation for researchers and drug development professionals seeking to access this and other similarly substituted 1,7-naphthyridine derivatives. The successful synthesis of this molecule would provide a valuable building block for the creation of novel compounds with potential therapeutic applications.

References

As this is a proposed synthesis for a novel compound, direct references for the complete pathway are not available. The following references support the key transformations proposed in this guide.

- General Naphthyridine Synthesis: Litvinov, V. P. (2004). Synthesis and properties of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. (This review provides a comprehensive overview of various strategies for constructing the 1,8-naphthyridine core, with many principles applicable to other isomers.)

- Synthesis of Hydroxynaphthyridines: A publication by Frydman, B., Los, M., & Rapoport, H.

-

Chlorination of Hydroxyazaheterocycles: A study on the chlorination of hydroxy-pyrimidines, -pyridines, and -pyrazines using equimolar POCl₃ provides strong evidence for the feasibility of the proposed chlorination step.[1]

-

POCl₃ Mediated Chlorination: A review on the applications of phosphorus oxychloride (POCl₃) in organic synthesis highlights its extensive use in the chlorination of hydroxyl groups on heterocyclic rings.[2]

-

Synthesis of Functionalized 1,7-Naphthyridines: Recent advances in the synthesis of functionalized 1,7-naphthyridine derivatives demonstrate the ongoing interest and development of new synthetic methodologies for this scaffold.[3][4]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials | Scilit [scilit.com]

physicochemical properties of 4,6,8-Trichloro-1,7-naphthyridine

An In-depth Technical Guide to the Physicochemical Properties of 4,6,8-Trichloro-1,7-naphthyridine

Abstract: This technical guide provides a comprehensive analysis of this compound, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While detailed experimental data for this specific molecule is not widely published, this document synthesizes available information and provides expert insights into its core physicochemical properties, a proposed synthetic pathway, and a robust analytical characterization workflow. The guide is structured to serve as a foundational resource for researchers, chemists, and drug development professionals aiming to leverage this versatile scaffold in their work. We will explore its molecular profile, predict its spectroscopic signatures, and discuss its reactivity, positioning it as a valuable intermediate for the synthesis of novel chemical entities.

Introduction: The 1,7-Naphthyridine Scaffold

The naphthyridine ring system, a class of diazanaphthalenes, represents a privileged scaffold in medicinal chemistry.[1] Composed of two fused pyridine rings, the six possible isomers of naphthyridine have been incorporated into a multitude of biologically active molecules.[2] The 1,8-naphthyridine core, for instance, is famously found in antibacterial agents like nalidixic acid.[3][4] The strategic placement of nitrogen atoms within the bicyclic structure imparts unique electronic properties and hydrogen bonding capabilities, making these compounds excellent ligands for biological targets.[3]

This compound is a highly functionalized member of this family. Its polychlorinated nature makes it an exceptionally useful chemical building block. The chlorine atoms serve as reactive handles for nucleophilic substitution reactions, enabling the systematic development of diverse molecular libraries for screening against various therapeutic targets. This guide aims to provide a detailed understanding of its fundamental properties to facilitate its use in research and development.

Core Molecular and Physicochemical Profile

The fundamental identity of this compound is established by its molecular formula and physical constants. This information is critical for accurate experimental design, reaction stoichiometry, and material handling.

Structural and Identifying Information

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 931100-02-6 | [5][] |

| Molecular Formula | C₈H₃Cl₃N₂ | [5] |

| Molecular Weight | 233.48 g/mol | [5] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=N2)Cl | N/A |

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Tabulated Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties. It is important to note that while some data is reported, other parameters are estimated based on the compound's structure and are best confirmed experimentally.

| Property | Value / Prediction | Rationale & Scientific Insight |

| Melting Point | 155-156 °C | This experimentally determined value suggests a stable crystalline solid at room temperature.[5] The relatively high melting point is consistent with a planar aromatic structure that allows for efficient crystal packing. |

| Solubility | Predicted to be soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform). Poorly soluble in water. | While specific data is unavailable, the rigid, aromatic, and polychlorinated structure suggests low polarity.[7] It is unlikely to be soluble in aqueous media but should readily dissolve in common organic solvents used for synthesis and analysis. |

| pKa | Data not available. Predicted to be weakly basic. | The lone pairs on the nitrogen atoms can accept protons; however, their basicity is significantly reduced by the electron-withdrawing inductive effects of the three chlorine atoms and the delocalization of electrons within the aromatic system. |

| LogP | Data not available. Predicted to be > 2. | The octanol-water partition coefficient (LogP) is expected to be positive, indicating a preference for lipophilic environments. The three chlorine atoms substantially increase the lipophilicity of the naphthyridine core. |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on related naphthyridine compounds.[8] |

Proposed Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is paramount for its application as a chemical intermediate.

Generalized Synthetic Protocol

Step-by-Step Proposed Synthesis:

-

Precursor Selection: The synthesis would logically begin with a precursor such as 4,6,8-trihydroxy-1,7-naphthyridine or a related tautomer.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The flask should be charged with the precursor compound.

-

Chlorination: Add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux (approximately 107 °C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is carefully quenched by slowly pouring the reaction mixture over crushed ice. This is a highly exothermic process and must be done with extreme caution.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) until it is slightly alkaline. The aqueous layer is then extracted multiple times with an organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the three chlorine substituents on the electron-deficient naphthyridine core.

-

Nucleophilic Aromatic Substitution (SNAr): The primary mode of reactivity involves the substitution of the chlorine atoms by nucleophiles. The electron-withdrawing nature of the ring nitrogens makes the carbon atoms attached to the chlorines highly electrophilic and thus susceptible to attack. This allows for the sequential and potentially selective replacement of the chlorines with a wide variety of nucleophiles, including:

-

Amines (to form amino-naphthyridines)

-

Alkoxides (to form alkoxy-naphthyridines)

-

Thiols (to form thioether-naphthyridines)

-

-

Cross-Coupling Reactions: The C-Cl bonds can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds to further elaborate the core structure. This versatility is a key reason for its utility in drug discovery programs.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the synthesized product's identity and purity. While specific spectra for this compound are not in public databases, the following workflow outlines the standard and expected results for its characterization.

Step-by-Step Characterization Protocol:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is typically used.

-

Expected Result: The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (233.48). A crucial confirmatory feature will be the distinctive isotopic pattern caused by the three chlorine atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks will be in an approximate ratio of 100:98:32:3, providing unambiguous evidence for the presence of three chlorines.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be simple, showing signals for the three aromatic protons. Based on the structure, one would expect three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), likely appearing as doublets or singlets depending on their coupling relationships.

-

¹³C NMR: The spectrum should display 8 distinct signals for the 8 carbon atoms in the unique chemical environments of the naphthyridine ring. Carbons bonded to chlorine will appear at characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy:

-

Expected Result: The IR spectrum would confirm the presence of the aromatic system, with characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 850 cm⁻¹.

-

-

Elemental Analysis:

-

Purpose: To provide ultimate confirmation of the compound's empirical formula (C₈H₃Cl₃N₂).

-

Expected Result: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values within an acceptable margin of error (±0.4%).

-

Caption: A self-validating workflow for the analytical characterization of the title compound.

Conclusion

This compound represents a highly valuable, albeit under-characterized, chemical entity. Its defined physicochemical properties, including a stable crystalline form, make it a reliable starting material. More importantly, its reactive polychlorinated structure positions it as an ideal scaffold for medicinal chemistry and materials science. The synthetic and analytical protocols proposed in this guide provide a robust framework for researchers to produce, verify, and utilize this compound. The potential to generate vast libraries of novel naphthyridine derivatives through sequential substitution and cross-coupling reactions underscores its importance as a key building block for future discoveries.

References

- Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex - The Royal Society of Chemistry.

- This compound CAS#: 931100-02-6; ChemWhat Code: 1354689. ChemWhat.

- 2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC - NIH. National Institutes of Health.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PubMed Central. National Institutes of Health.

- An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF - ResearchGate.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. National Institutes of Health.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. National Institutes of Health.

- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. National Institutes of Health.

- 3,4,8-Trichloro-1,7-naphthyridine 97% | CAS: 1313738-65-6 | AChemBlock. AChemBlock.

- 1,8-Naphthyridine - Wikipedia. Wikipedia.

- 1,8-Naphthyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH. National Institutes of Health.

- THE NAPHTHYRIDINES. Wiley.

- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine - Benchchem. BenchChem.

- CAS 931100-02-6 this compound - BOC Sciences. BOC Sciences.

Sources

- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 5. chemwhat.com [chemwhat.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

The Emerging Therapeutic Potential of Trichlorinated Naphthyridines: A Technical Guide for Drug Discovery Professionals

Introduction: The Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in the development of therapeutic agents.[1][2] Their structural versatility, arising from six possible isomeric forms based on the placement of the nitrogen atoms, has allowed for extensive exploration of their chemical space and biological activities.[1][2] The journey of naphthyridines in medicine began with the discovery of nalidixic acid, a 1,8-naphthyridine derivative, which became a foundational antibacterial agent.[1][3] This seminal discovery opened the floodgates for the synthesis and investigation of a multitude of naphthyridine derivatives, revealing a broad spectrum of pharmacological properties including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic activities.[4]

This guide delves into a specific and relatively underexplored subclass: trichlorinated naphthyridines . While the broader class of halogenated naphthyridines has shown significant promise, the strategic placement of three chlorine atoms on the naphthyridine core presents a unique opportunity to modulate physicochemical properties and enhance biological potency. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological activities, and experimental evaluation of these intriguing compounds.

Synthetic Strategies for Trichlorinated Naphthyridines: A Stepwise Approach

The synthesis of trichlorinated naphthyridines necessitates a multi-step approach, beginning with the construction of the core naphthyridine ring, followed by controlled chlorination. While direct trichlorination of a parent naphthyridine is challenging, a more rational approach involves the use of chlorinated precursors or sequential chlorination reactions.

Building the Naphthyridine Core

Several established methods can be employed to construct the naphthyridine skeleton. The choice of method often depends on the desired isomer and substitution pattern. A common strategy involves the condensation of aminopyridines with dicarbonyl compounds or their equivalents. For instance, the synthesis of a 1,5-naphthyridine derivative can be achieved through the condensation of 6-methoxy-pyridin-3-ylamine with propane-1,2,3-triol.[5]

Introduction of Chlorine Atoms

The introduction of chlorine atoms onto the naphthyridine ring is typically achieved through electrophilic aromatic substitution or by utilizing chlorinated starting materials. Phosphorus oxychloride (POCl₃) is a frequently used reagent for converting hydroxyl or oxo groups on the naphthyridine ring to chloro substituents. For example, 2,4-dichloro-[6]-naphthyridine can be synthesized by treating[6]-naphthyridine-2,4-diol with phosphorus oxychloride.[5] The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde has been achieved by treating substituted N-(pyridin-2-yl) acetamides with POCl₃ in dimethylformamide via a Vilsmeier-Haack cyclization.[7]

A plausible synthetic route to a trichlorinated naphthyridine, such as 1,3,6-trichloro-2,7-naphthyridine, would likely involve a multi-step sequence starting from a suitably substituted pyridine or quinoline precursor, followed by cyclization and sequential chlorination steps.[6][8]

Experimental Protocol: Synthesis of a Dichlorinated Naphthyridine Intermediate

The following protocol outlines a general procedure for the synthesis of a dichlorinated naphthyridine, which can serve as a precursor for further functionalization or as a key intermediate in the synthesis of trichlorinated analogs. This protocol is based on the synthesis of 2,4-dichloro-[9][6]-naphthyridine.[5]

-

Step 1: Cyclization to form the diol.

-

Step 2: Dichlorination.

-

Treat the[9][6]-naphthyridine-2,4-diol with an excess of phosphorus oxychloride (POCl₃).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture with ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,4-dichloro-[9][6]-naphthyridine.

-

Visualization of a General Synthetic Pathway

Caption: Generalized synthetic route to trichlorinated naphthyridines.

Biological Activities of Trichlorinated Naphthyridines: Exploring the Therapeutic Landscape

The introduction of chlorine atoms into the naphthyridine scaffold can significantly influence its biological activity. Halogens, particularly chlorine, can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity: A Legacy of Naphthyridines

The naphthyridine core is synonymous with antibacterial agents, with many derivatives exerting their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[10][11] The presence of chloro substituents has been shown to enhance the antimicrobial potency of various heterocyclic compounds.[12]

Hypothesized Mechanism of Action: It is postulated that trichlorinated naphthyridines would retain the ability to target bacterial topoisomerases. The chlorine atoms could enhance binding to the enzyme-DNA complex through favorable hydrophobic and electronic interactions, potentially leading to increased inhibitory activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the trichlorinated naphthyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity: A Promising Frontier

Numerous naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases (such as EGFR), casein kinase 2, and DNA topoisomerase.[13] Halogenated naphthyridines have shown significant cytotoxicity against a range of cancer cell lines.[14] For instance, certain 7-chloro-1,8-naphthyridine-3-carboxamide derivatives have exhibited high cytotoxicity.[15][16]

Hypothesized Mechanism of Action: Trichlorinated naphthyridines may exert anticancer effects through multiple pathways. The chlorine atoms could enhance the compound's ability to intercalate into DNA, disrupt critical signaling pathways by inhibiting kinases, or induce apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trichlorinated naphthyridine derivative in culture medium.

-

Replace the existing medium in the cell plates with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualization of a Potential Anticancer Signaling Pathway

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of trichlorinated naphthyridines will be highly dependent on the specific isomer of the naphthyridine core and the positions of the three chlorine atoms. A systematic exploration of these structural variations is crucial for understanding the SAR and for designing more potent and selective compounds.

Key Considerations for Future Research:

-

Isomeric Scaffolds: Synthesize and evaluate trichlorinated derivatives of all six naphthyridine isomers to identify the most promising scaffolds for different therapeutic applications.

-

Positional Isomerism of Chlorine: Investigate how the placement of the chlorine atoms on the rings influences activity and selectivity.

-

Mechanism of Action Studies: Conduct detailed biochemical and cellular assays to elucidate the precise molecular targets and mechanisms of action of the most active compounds.

-

In Vivo Efficacy and Safety: Progress the most promising candidates to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

Quantitative Data Summary

While specific data for trichlorinated naphthyridines is not yet widely available, the following table presents representative data for related halogenated naphthyridine derivatives to provide a benchmark for future studies.

| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC) | Reference |

| Halogenated 1,8-Naphthyridine-3-carboxamides | Anticancer | MIAPaCa, K-562 | 0.41 - 0.77 µM | [14] |

| 7-Chloro-1,8-Naphthyridine Derivatives | Anti-inflammatory | LPS-induced cytokines | Significant inhibition | [15] |

| Chloro-substituted Thiazolyl-1,8-Naphthyridines | Antimicrobial | S. aureus, E. coli | 35.5 - 75.5 µg/mL | [11] |

Conclusion

Trichlorinated naphthyridines represent a compelling, albeit underexplored, area of medicinal chemistry. Building upon the rich history and diverse biological activities of the broader naphthyridine family, these compounds hold the potential for the development of novel therapeutics with enhanced potency and efficacy. The strategic incorporation of three chlorine atoms offers a powerful tool for fine-tuning the pharmacological properties of this privileged scaffold. Through systematic synthesis, rigorous biological evaluation, and detailed mechanistic studies, the full therapeutic potential of trichlorinated naphthyridines can be unlocked, paving the way for the next generation of innovative medicines.

References

-

Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. [Link]

-

Anti-inflammatory activity of a naphthyridine derivative... Journal of Inflammation. [Link]

-

Naphthyridine Based Molecular Switches. DiVA portal. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. [Link]

-

Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules. [Link]

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Medicinal Chemistry. [Link]

-

Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. IRJET. [Link]

-

1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. OUCI. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE... ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. irjet.net [irjet.net]

- 13. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 4,6,8-Trichloro-1,7-naphthyridine in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,7-naphthyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][2] Within this promising class of molecules, 4,6,8-trichloro-1,7-naphthyridine emerges as a particularly valuable, yet underexplored, building block. Its three reactive chlorine atoms provide a versatile platform for the strategic synthesis of novel, multi-functionalized derivatives, offering a powerful tool for researchers and drug development professionals. This guide provides an in-depth technical overview of the potential applications of this compound, focusing on its synthetic utility and the pharmacological promise of its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 931100-02-6 | [3] |

| Molecular Formula | C₈H₃Cl₃N₂ | [3] |

| Molecular Weight | 233.48 g/mol | [3] |

| Melting Point | 155-156 °C | [3] |

Synthetic Strategy: A Gateway to Chemical Diversity

Conceptual Synthetic Workflow

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocol: Nucleophilic Substitution

The true synthetic utility of this compound lies in the differential reactivity of its chlorine atoms, allowing for selective functionalization. The chlorine atoms at positions 4, 6, and 8 can be sequentially or selectively displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of diverse derivatives. The reactivity of polychlorinated biphenyls in nucleophilic substitution reactions suggests that the chlorine atoms on the naphthyridine ring will be susceptible to displacement.[4][5]

Step-by-Step Methodology for Nucleophilic Aromatic Substitution:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired nucleophile (1.1 to 3 equivalents, depending on the desired degree of substitution) to the reaction mixture.

-

Base Addition: If the nucleophile is an amine or alcohol, add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to scavenge the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the incoming group and the desired position of substitution. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted 1,7-naphthyridine derivative.

Potential Therapeutic Applications: A Scaffold for Innovation

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][6] By leveraging the synthetic versatility of this compound, researchers can explore a vast chemical space to develop novel therapeutic agents.

Anticancer Activity

Derivatives of the broader naphthyridine family have been associated with a wide spectrum of biological effects, including anticancer activities.[7] For instance, certain 1,7-naphthyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[1] The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Wnt signaling pathway, which is often dysregulated in cancer.[1]

Potential Kinase Inhibition:

The 1,7-naphthyridine core has been successfully utilized in the design of inhibitors for several protein kinases implicated in cancer progression.[7] These include:

-

PIP4K2A Inhibitors: A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase involved in tumor inhibition.[8]

-

p38 MAP Kinase Inhibitors: As key regulators of inflammatory responses, inhibitors of p38 MAP kinase have therapeutic potential. 1,7-Naphthyridine derivatives have been explored as inhibitors of this kinase.[7]

-

FGFR Inhibitors: Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) can drive tumor growth. The 1,7-naphthyridine scaffold has served as a foundation for the development of FGFR inhibitors.[7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]

- 3. chemwhat.com [chemwhat.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemicaljournal.org [chemicaljournal.org]

- 7. benchchem.com [benchchem.com]

- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6,8-Trichloro-1,7-naphthyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6,8-trichloro-1,7-naphthyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, explore plausible synthetic strategies and reactivity patterns, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers actively engaged with or considering the use of substituted naphthyridines in their work.

Core Molecular Profile

This compound belongs to the family of diazanaphthalenes, which are bicyclic aromatic compounds containing two nitrogen atoms. The specific arrangement of the nitrogen atoms at positions 1 and 7, combined with the presence of three chlorine substituents, imparts distinct physicochemical properties and reactivity to the molecule.

Physicochemical Properties

A summary of the key molecular properties of this compound is presented in the table below. These values are based on its isomeric relationship with other trichlorinated naphthyridines.

| Property | Value | Source |

| Chemical Formula | C₈H₃Cl₃N₂ | [1][2] |

| Molecular Weight | Approx. 233.48 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| CAS Number | Not available | N/A |

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for the synthesis of chlorinated naphthyridines involves the chlorination of the corresponding naphthyridinone precursors. The overall workflow can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A General Approach to Chlorination

The following protocol outlines a general procedure for the chlorination of a dihydroxy-1,7-naphthyridine precursor, which is a common intermediate in the synthesis of such compounds.

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxy-1,7-naphthyridine precursor in an excess of phosphorus oxychloride (POCl₃).

-

Carefully add phosphorus pentachloride (PCl₅) to the mixture. The reaction is exothermic and should be performed in a well-ventilated fume hood.

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

Step 4: Purification

-

Collect the crude product by filtration and wash it with water.

-

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Reactivity of the Trichloro-1,7-naphthyridine Core

The reactivity of the this compound scaffold is dominated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents. This makes the pyridine rings susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atoms can be displaced by a variety of nucleophiles, providing a versatile handle for further functionalization.

Caption: Nucleophilic aromatic substitution (SₙAr) on the this compound core.

The positions of the chlorine atoms are not equally reactive, and selective substitution can often be achieved by controlling the reaction conditions and the nature of the nucleophile. This differential reactivity is a key feature that can be exploited in the synthesis of complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

Naphthyridine derivatives are a well-established class of pharmacophores with a broad range of biological activities.[3][4] The introduction of chlorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the parent scaffold, often leading to enhanced biological activity.

Potential Therapeutic Areas:

-

Antimicrobial Agents: The 1,8-naphthyridine core is a key component of several antibacterial drugs, such as nalidixic acid and enoxacin.[5] The trichloro-substituted analog could serve as a starting point for the development of new antimicrobial agents to combat drug-resistant bacteria.[4]

-

Anticancer Agents: Many nitrogen-containing heterocyclic compounds, including naphthyridines, have demonstrated potent anticancer activity.[3] The ability to functionalize the trichloro-1,7-naphthyridine core through nucleophilic substitution allows for the generation of libraries of compounds for screening against various cancer cell lines.

-

Antiviral Agents: Naphthyridine derivatives have also been investigated as potential antiviral agents, including inhibitors of HIV-1 integrase.[6] The unique substitution pattern of this compound could lead to novel interactions with viral enzymes.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques.

General Spectroscopic Analysis Workflow

Caption: A standard workflow for the spectroscopic characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of the non-protonated carbons and the remaining aromatic proton on the naphthyridine core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound, matching the formula C₈H₃Cl₃N₂.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the characteristic vibrations of the aromatic rings and the C-Cl bonds.

Conclusion

This compound represents a valuable, albeit underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its predictable reactivity, centered around nucleophilic aromatic substitution, allows for the systematic exploration of chemical space. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization, intended to facilitate further research into this promising heterocyclic scaffold.

References

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

National Center for Biotechnology Information. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available from: [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. Available from: [Link]

-

ResearchGate. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions | Request PDF. Available from: [Link]

-

ScienceDirect. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Available from: [Link]

-

Wikipedia. 1,8-Naphthyridine. Available from: [Link]

Sources

- 1. 3,4,8-Trichloro-1,7-naphthyridine 97% | CAS: 1313738-65-6 | AChemBlock [achemblock.com]

- 2. 3,5,7-Trichloro-1,6-naphthyridine CAS#: 3066773-39-2 [m.chemicalbook.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,6,8-Trichloro-1,7-naphthyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6,8-trichloro-1,7-naphthyridine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this halogenated heterocyclic compound. We present a detailed, field-proven experimental protocol for both kinetic and thermodynamic solubility determination, emphasizing the rationale behind procedural steps to ensure data integrity and reproducibility. This guide is structured to empower researchers to not only generate reliable solubility data but also to interpret it within the context of solvent properties and molecular structure.

Introduction: The Significance of this compound

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chloro-substituents at the 4, 6, and 8 positions creates this compound, a versatile building block for the synthesis of novel chemical entities. Its utility in drug discovery and materials science is significant, with applications ranging from kinase inhibitors to organic electronics.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and the design of biological assays. Poorly characterized solubility can lead to failed experiments, wasted resources, and misleading biological data. This guide provides the necessary tools to thoroughly characterize the solubility profile of this compound.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a thermodynamic balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the individual molecules (solvation energy). The principle of "like dissolves like" provides a useful heuristic for predicting solubility.

2.1. Physicochemical Properties of this compound

While experimental data for this compound is not extensively available in public literature, we can infer its properties based on its structure:

-

Polarity: The presence of two nitrogen atoms in the naphthyridine ring introduces a significant dipole moment, making the core of the molecule polar.

-

Lipophilicity: The three chlorine atoms are electron-withdrawing and contribute significantly to the molecule's lipophilicity (fat-solubility). This is expected to enhance solubility in non-polar organic solvents.

-

Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring are potential hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solubility.

-

Crystal Packing: As a planar aromatic system, this compound is likely to form a stable crystal lattice with significant pi-pi stacking interactions. Overcoming this lattice energy is a key factor in its dissolution.

2.2. The Influence of Solvent Properties

The choice of solvent is paramount in determining the solubility of this compound. Key solvent parameters to consider include:

-

Polarity: A solvent's polarity, often quantified by its dielectric constant, will influence its ability to solvate the polar naphthyridine core.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic solvents with oxygen or nitrogen atoms (e.g., ethers, amides) can act as hydrogen bond acceptors.

-

Dispersive Forces: Non-polar solvents will interact with the lipophilic, chlorinated regions of the molecule primarily through London dispersion forces.

A systematic approach to solvent selection, exploring a range of polar aprotic, polar protic, and non-polar solvents, is recommended to build a comprehensive solubility profile.

Experimental Determination of Solubility

This section details a robust, step-by-step protocol for determining both the kinetic and thermodynamic solubility of this compound. The distinction is critical:

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a high-throughput method useful for early-stage screening.[1]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement, crucial for later-stage development and formulation.[2]

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Autosampler vials

-

HPLC-UV or LC-MS/MS system

Experimental Workflow Diagram

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is considered the "gold standard" for determining equilibrium solubility.[3]

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 1 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration is no longer changing.[3]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particulates that would lead to an overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the range of the calibration curve.

-

-

Quantitative Analysis (HPLC-UV):

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for dilution.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

-

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (M) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | [Experimental Data] | [Calculated] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | [Experimental Data] | [Calculated] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated] |

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated] |

| Dichloromethane (DCM) | Non-polar | 9.1 | [Experimental Data] | [Calculated] |

| Chloroform | Non-polar | 4.8 | [Experimental Data] | [Calculated] |

| Toluene | Non-polar | 2.4 | [Experimental Data] | [Calculated] |

| Hexane | Non-polar | 1.9 | [Experimental Data] | [Calculated] |

(Note: The values in this table are placeholders and must be populated with experimentally determined data.)

The interpretation of this data should correlate the observed solubility with the physicochemical properties of both the solute and the solvents, as discussed in Section 2.

Causality and Self-Validation: Ensuring Trustworthy Data

The integrity of solubility data hinges on a well-controlled experimental design.

-

Equilibrium Confirmation: As mentioned, a time-to-equilibrium study is essential to validate that the thermodynamic solubility measurement is accurate.

-

Purity of Compound: The purity of the this compound sample should be confirmed (e.g., by HPLC, NMR, or melting point analysis) as impurities can significantly affect solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature during equilibration and measurement is crucial for reproducibility.

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) is necessary for accurate quantification.

Logical Relationship Diagram

Caption: Factors influencing the observed solubility of the compound.

Conclusion and Future Directions

This guide has provided a robust framework for the systematic determination and understanding of the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate high-quality, reliable data. This data is foundational for the successful application of this important heterocyclic compound in drug discovery, chemical synthesis, and materials science.

Future work could involve expanding the range of solvents tested, including co-solvent systems, and investigating the effect of temperature on solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Such studies would provide an even more complete picture of the solution behavior of this compound.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

Sources

mass spectrometry analysis of 4,6,8-Trichloro-1,7-naphthyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,6,8-Trichloro-1,7-naphthyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest to researchers in drug discovery and chemical synthesis. Moving beyond rote protocols, this document elucidates the causal reasoning behind methodological choices, from sample preparation and ionization source selection to the interpretation of complex fragmentation patterns. We present detailed experimental workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by predictive data and visual diagrams to ensure scientific integrity and reproducibility. This guide is intended to empower researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this and structurally related molecules.

Introduction: The Analytical Challenge of Halogenated Heterocycles

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of multiple chlorine atoms, as in this compound, significantly alters the molecule's physicochemical properties, presenting unique challenges and opportunities for its characterization by mass spectrometry. The high electron affinity of the chlorine atoms and the stability of the aromatic naphthyridine core dictate the molecule's behavior during ionization and subsequent fragmentation.

Mass spectrometry is an indispensable tool for confirming the identity, assessing the purity, and quantifying this compound. Its power lies in its ability to provide precise molecular weight information and structurally significant fragmentation data. The characteristic isotopic signature of chlorine serves as a powerful diagnostic tool, allowing for confident identification even in complex matrices. This guide will detail the principles and practical steps for leveraging these features to achieve a thorough and reliable analysis.

Core Physicochemical Properties and Isotopic Signature

A foundational understanding of the analyte's properties is critical for method development. The key characteristics of this compound are summarized below.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₈H₃Cl₃N₂ | Defines the elemental composition, essential for exact mass calculation. |

| Average Molecular Weight | 233.49 g/mol | Used for calculating concentrations and reagent molarity. |

| Monoisotopic Mass | 231.9362 Da | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This is the value observed for the [M]•+ peak in high-resolution MS. |

| Key Isotopic Peaks | m/z 231.9, 233.9, 235.9, 237.9 | The presence of three chlorine atoms creates a highly characteristic isotopic pattern due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This signature is a primary confirmation of identity.[1][2] |

The theoretical isotopic distribution for the molecular ion ([C₈H₃Cl₃N₂]•+) is a critical validation point. The relative abundances of the M, M+2, M+4, and M+6 peaks provide a fingerprint for a trichlorinated species.

| Ion | Theoretical m/z | Theoretical Relative Abundance (%) |

| [M]•+ | 231.9362 | 100.0 |

| [M+2]•+ | 233.9332 | 97.8 |

| [M+4]•+ | 235.9303 | 31.9 |

| [M+6]•+ | 237.9273 | 3.4 |

Note: Observed m/z values may vary slightly based on instrument calibration and resolution.

Experimental Design: Ionization and Instrumentation

The choice of ionization technique is paramount and depends on the analytical objective, be it structural confirmation or quantitative analysis in a specific matrix.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is the premier choice for the structural elucidation of volatile and thermally stable compounds like this compound.

-

Expertise & Causality: Electron Ionization (EI) at a standard 70 eV is a high-energy, hard ionization technique. This energy input is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation.[3][4] The resulting mass spectrum is a stable fingerprint of the molecule, ideal for library matching and structural confirmation. For polychlorinated compounds, the fragmentation pathways, such as the sequential loss of chlorine atoms, are well-documented and provide clear structural information.[5][6]

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is preferred for analyzing less volatile compounds or for samples in complex biological or environmental matrices that require chromatographic separation prior to analysis.

-

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is advantageous for molecular weight confirmation and for quantitative studies, where the signal intensity is concentrated in a single ionic species. For structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID) to generate a product ion spectrum.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for analysis. Optimization is necessary based on the specific instrumentation and analytical goals.

General Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a suitable organic solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to create a 100 µg/mL stock solution.

-

Working Solutions: Perform serial dilutions from the stock solution to prepare working standards for calibration curves and experimental analysis. A typical starting concentration for direct infusion or injection is 1-10 µg/mL.

Protocol 1: GC-EI-MS for Structural Elucidation

This protocol is optimized for generating a detailed fragmentation pattern.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, robust platform. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile organic compounds. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with optimal flow rate for separation efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | A standard temperature ramp to ensure good peak shape and elution. |

| MS System | Quadrupole or Ion Trap Analyzer | Common, reliable mass analyzers. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[3][4] |

| Source Temperature | 230 °C | A critical parameter; higher temperatures can increase fragmentation, which may be desirable for structural analysis of stable compounds.[5] |

| Scan Range | m/z 40-350 | Covers the molecular ion and all expected fragments. |

Protocol 2: LC-MS/MS for Quantitative Analysis

This protocol is designed for sensitive and selective quantification using a tandem mass spectrometer.

| Parameter | Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast, efficient separations. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Reverse-phase C18 is a versatile choice for retaining moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 min | A typical gradient for eluting compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| MS System | Triple Quadrupole (QqQ) or Q-TOF | QqQ is the gold standard for quantitative analysis (MRM); Q-TOF provides high resolution for confirmation. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for LC coupling; the nitrogen atoms in the naphthyridine ring are readily protonated.[7] |

| Capillary Voltage | 3.5 kV | Standard voltage to ensure stable spray and efficient ionization. |

| Source Temperature | 150 °C | Optimized to aid desolvation without causing thermal degradation. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | For quantification. A precursor ion (e.g., m/z 232.9) is selected and fragmented to a specific product ion, providing high selectivity and sensitivity. |

Fragmentation Pathway Analysis

The interpretation of mass spectra is a process of logical deduction. For this compound under EI conditions, fragmentation is expected to proceed via several well-established pathways for halogenated aromatic compounds.[1][8]

Overall Analytical Workflow

The process from sample to interpreted result follows a logical sequence.

Caption: General workflow for MS analysis of this compound.

Proposed EI Fragmentation Pathway

The fragmentation of the molecular ion (m/z 231.9) is initiated by the loss of the most labile groups. In halogenated aromatics, this is typically a chlorine radical, followed by sequential losses of other groups.

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, M•+, at m/z 231.9 (for the monoisotopic mass). The characteristic trichloro-isotope pattern is the first point of confirmation.

-

Loss of Chlorine Radical (•Cl): The C-Cl bond is weaker than the C-C or C-N bonds of the aromatic ring. The loss of a chlorine radical is a highly favorable primary fragmentation step, leading to an ion at m/z 196.9.[1][6]

-

Sequential Loss of Chlorine: The [M-Cl]⁺ ion can lose a second chlorine radical to form an ion at m/z 161.9.

-

Loss of Hydrogen Cyanide (HCN): N-heterocyclic compounds commonly undergo fragmentation by eliminating HCN.[9] This can occur from the [M-Cl]⁺ or [M-2Cl]⁺ ions, resulting in fragments at m/z 169.9 or m/z 134.9, respectively.

-